
(2S)-1-(1,1-dioxo-1,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-(1,1-dioxo-1,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid: is a complex organic compound that features a benzothiazole ring fused with a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(1,1-dioxo-1,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Cyclization: The intermediate product undergoes cyclization to form the benzothiazole ring.
Introduction of the Pyrrolidine Ring: The benzothiazole intermediate is then reacted with a suitable pyrrolidine derivative under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with unique properties.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (2S)-1-(1,1-dioxo-1,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Diethyl malonate: Used in organic synthesis and has similar structural features.
Methylammonium lead halide: Known for its applications in solar cells and other electronic devices.
Uniqueness:
- The unique combination of the benzothiazole and pyrrolidine rings in (2S)-1-(1,1-dioxo-1,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid provides distinct chemical and biological properties that are not found in the similar compounds listed above.
Eigenschaften
Molekularformel |
C12H12N2O4S |
|---|---|
Molekulargewicht |
280.30 g/mol |
IUPAC-Name |
(2S)-1-(1,1-dioxo-1,2-benzothiazol-3-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H12N2O4S/c15-12(16)9-5-3-7-14(9)11-8-4-1-2-6-10(8)19(17,18)13-11/h1-2,4,6,9H,3,5,7H2,(H,15,16)/t9-/m0/s1 |
InChI-Schlüssel |
DFMRRKMOBGGDLK-VIFPVBQESA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C2=NS(=O)(=O)C3=CC=CC=C32)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C2=NS(=O)(=O)C3=CC=CC=C32)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol](/img/structure/B12316218.png)
![2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B12316222.png)
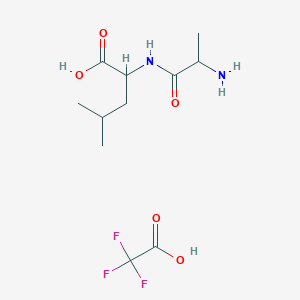
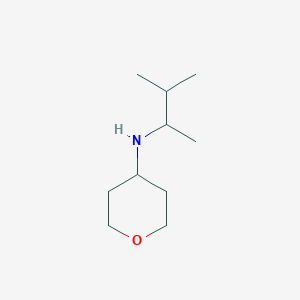
![2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine](/img/structure/B12316255.png)
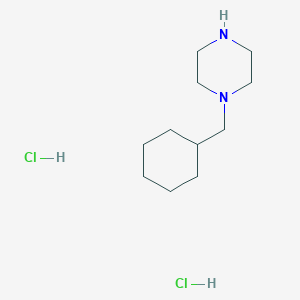


![6-Benzyl-2-pyridin-3-yl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12316291.png)
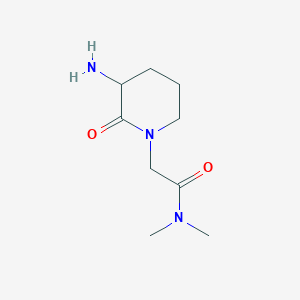
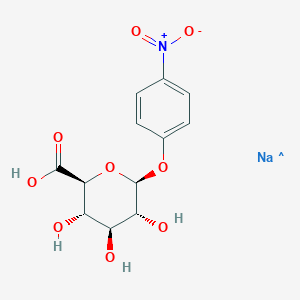
![2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine](/img/structure/B12316311.png)


